molecular formula C10H19NO B6220532 {5-propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol CAS No. 2768327-40-6

{5-propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol

Cat. No.: B6220532
CAS No.: 2768327-40-6
M. Wt: 169.3
InChI Key:
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Description

{5-propyl-3-azabicyclo[311]heptan-1-yl}methanol is a compound belonging to the class of azabicycloheptanes These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been shown to be effective in producing azabicycloheptanes with high yields . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. One such method includes the catalytic hydrogenation of precursor compounds in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). This method is advantageous due to its efficiency and the ability to produce large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

{5-propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (NaBH4, LiAlH4), and bases (NaOH, KOtBu). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, {5-propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .

Biology

In biological research, this compound has been studied for its potential as a bioisostere. Bioisosteres are compounds that mimic the biological properties of other molecules, making them useful in drug design and development .

Medicine

In medicine, this compound has shown promise as a potential therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for the development of new drugs .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of {5-propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol involves its interaction with specific molecular targets. The nitrogen atom in its structure allows it to form hydrogen bonds with biological molecules, influencing their activity. This interaction can modulate various biological pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {5-propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol lies in its propyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents .

Properties

CAS No.

2768327-40-6

Molecular Formula

C10H19NO

Molecular Weight

169.3

Purity

95

Origin of Product

United States

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